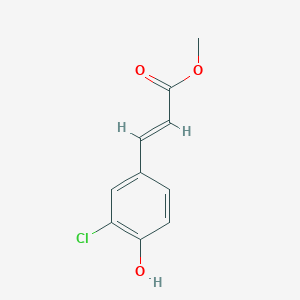

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

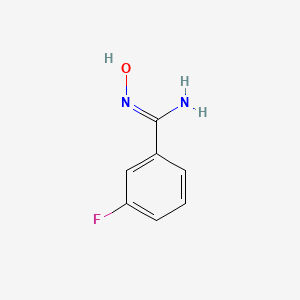

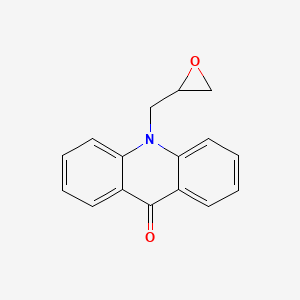

“Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate” is a chemical compound with the CAS Number: 1266249-44-8 . It has a molecular weight of 212.63 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate” can be represented by the IUPAC name: methyl (2E)-3-(3-chloro-4-hydroxyphenyl)-2-propenoate . The InChI key for this compound is BZHVHNVZOHIELV-HWKANZROSA-N .Physical And Chemical Properties Analysis

“Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate” is a solid at ambient temperature . It has a molecular weight of 212.63 g/mol .Aplicaciones Científicas De Investigación

Polymer Synthesis and Metal Complexes

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate was used in the synthesis of poly(3-acetyl-4-hydroxyphenyl acrylate) and its Cu(II) and Ni(II) complexes. The polymer-metal complexes were characterized through spectroscopy, revealing their potential in creating materials with specific properties and functions (Nanjundan, Selvamalar, & Jayakumar, 2004).

Antioxidant Synthesis and Process Improvement

Antioxidant Raw Material Synthesis

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate was identified as a crucial raw material in synthesizing antioxidants like antioxidant 1010 and 1076. Research focused on process optimization to improve yield, highlighting its significance in antioxidant production (Xiao-jian, 2010).

Therapeutic Potential

Prostate Cancer Treatment

Derivatives of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate demonstrated potential as antitumor agents. The study on quinolinyl acrylate derivatives showed their efficacy in reducing viability in prostate cancer cell lines, suggesting therapeutic applications in cancer treatment (Rodrigues et al., 2012).

Polymer Chemistry and Materials Science

Chiral Liquid Crystalline Systems

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate was involved in synthesizing photochromic chiral liquid crystalline systems, indicating its role in creating materials with unique optical properties (Hattori & Uryu, 2001).

Corrosion Inhibitors

Novel photo-cross-linking polymers synthesized from Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate derivatives showed excellent inhibition of corrosion in mild steel, suggesting its applications in protective coatings and industrial materials (Ramaganthan et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P271, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

methyl (E)-3-(3-chloro-4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2-6,12H,1H3/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHVHNVZOHIELV-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C=C1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate | |

CAS RN |

185527-66-6 |

Source

|

| Record name | Methyl (2E)-3-(3-chloro-4-hydroxyphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185527-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)